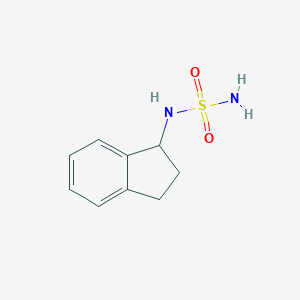
1-(sulfamoylamino)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Sulfamoylamino)-2,3-dihydro-1H-indene is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mechanism Of Action
The mechanism of action of 1-(sulfamoylamino)-2,3-dihydro-1H-indene involves the inhibition of the target enzyme by binding to its active site. The compound forms a stable complex with the enzyme, thereby preventing its normal function. The inhibition of these enzymes has been found to have therapeutic potential in the treatment of various diseases, including Alzheimer's disease, glaucoma, and epilepsy.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(sulfamoylamino)-2,3-dihydro-1H-indene depend on the target enzyme and the specific disease being treated. The compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various inflammatory and neurological disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(sulfamoylamino)-2,3-dihydro-1H-indene in lab experiments include its high potency and selectivity towards the target enzyme. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the research on 1-(sulfamoylamino)-2,3-dihydro-1H-indene. One of the potential areas of research is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the identification of new target enzymes for the compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the development of new synthetic methods for the compound could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 1-(sulfamoylamino)-2,3-dihydro-1H-indene is a promising compound with potential applications in the field of medicinal chemistry. The compound exhibits potent inhibitory activity against various enzymes and has been found to have therapeutic potential in the treatment of various diseases. Further research is needed to fully explore the potential of this compound and to develop new derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-(sulfamoylamino)-2,3-dihydro-1H-indene involves the reaction of 1,2,3,4-tetrahydro-1-naphthylamine with sulfamide in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields the desired product in good yields. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Scientific Research Applications
1-(Sulfamoylamino)-2,3-dihydro-1H-indene has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit potent inhibitory activity against a wide range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and are considered as potential targets for drug development.
properties
CAS RN |
15211-60-6 |
|---|---|
Product Name |
1-(sulfamoylamino)-2,3-dihydro-1H-indene |
Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
1-(sulfamoylamino)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H12N2O2S/c10-14(12,13)11-9-6-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2,(H2,10,12,13) |
InChI Key |
XDMSKLUZMCCHNK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C1NS(=O)(=O)N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NS(=O)(=O)N |
synonyms |
Sulfamide, 1-indanyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



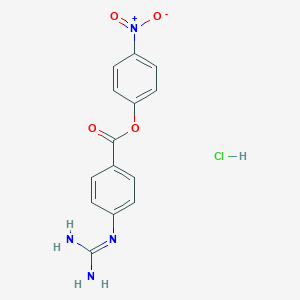
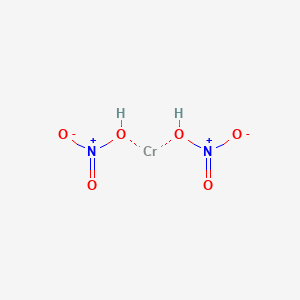
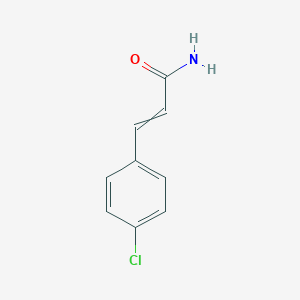
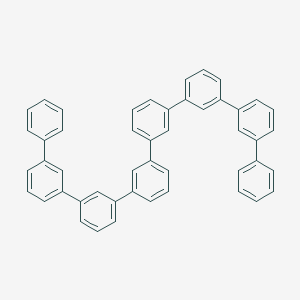
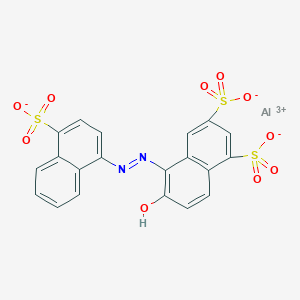
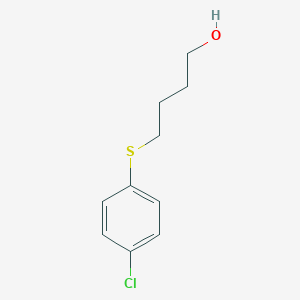
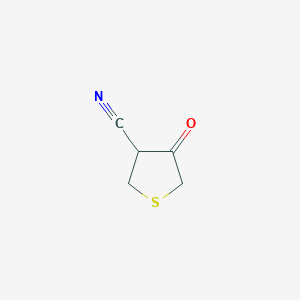
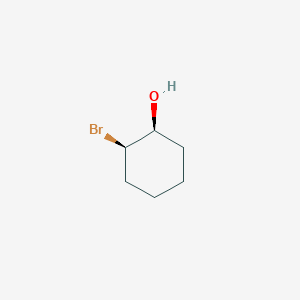
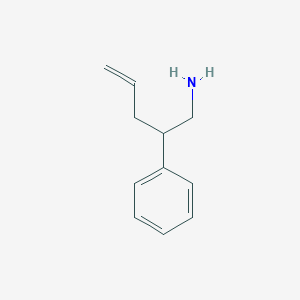
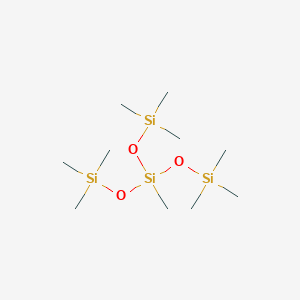
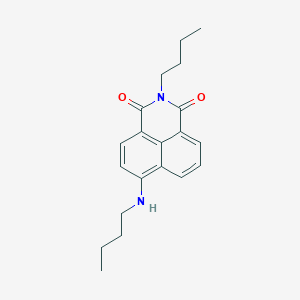
![4-[(Ethoxycarbonyl)oxy]benzoic acid](/img/structure/B101982.png)
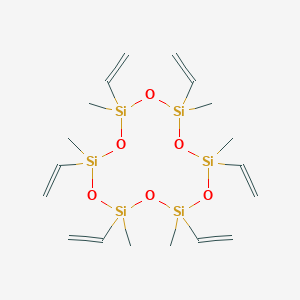
![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)